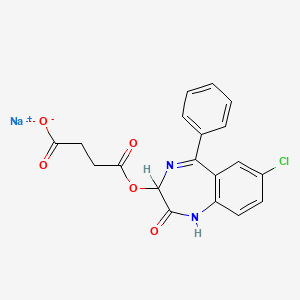

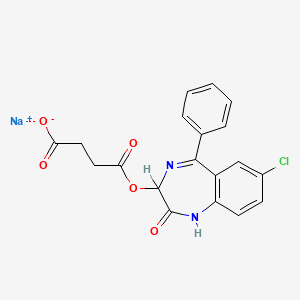

Oxazepam monosodium succinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オキサゼパムモノナトリウムスクシネートは、オキサゼパムの誘導体であり、オキサゼパムは主に不安解作用、鎮静作用、筋弛緩作用のために使用されるベンゾジアゼピンです。オキサゼパムは、不安症、不眠症、およびアルコール離脱に関連する症状の治療に一般的に処方されます。モノナトリウムスクシネート型は、オキサゼパムの溶解性と安定性を向上させる塩誘導体であり、特定の製剤に適しています。

準備方法

合成経路と反応条件

オキサゼパムモノナトリウムスクシネートの合成は、一般的に以下の手順を伴います。

オキサゼパムの形成: オキサゼパムは、ジアゼパムから加水分解とそれに続く環化の過程を経て合成されます。ジアゼパムはまず加水分解されてデスメチルジアゼパムを形成し、次に環化されてオキサゼパムを生成します。

オキサゼパムヘミスクシネートの形成: オキサゼパムは、ピリジンなどの塩基の存在下でコハク酸無水物と反応して、オキサゼパムヘミスクシネートを形成します。

オキサゼパムモノナトリウムスクシネートの形成: オキサゼパムヘミスクシネートは次に、水酸化ナトリウムで中和されてオキサゼパムモノナトリウムスクシネートを形成します。

工業生産方法

オキサゼパムモノナトリウムスクシネートの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

バッチ反応器: 反応条件を正確に制御するために、加水分解と環化の段階にバッチ反応器を使用します。

精製: 中間体と最終生成物を精製するために、結晶化やろ過などの技術を採用します。

品質管理: 最終製品の純度と一貫性を確保するために、厳格な品質管理を実施します。

化学反応の分析

反応の種類

オキサゼパムモノナトリウムスクシネートは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: オキサゼパムヘミスクシネートのエステル結合は、酸性または塩基性条件下で加水分解されてオキサゼパムとコハク酸を放出することができます。

酸化: オキサゼパムは、特に3-ヒドロキシ基で酸化反応を起こす可能性があり、オキサゼパムキノンが生成されます。

還元: オキサゼパムの還元は、7-クロロ基で起こり、デスクロロ-オキサゼパムが生成されます。

一般的な試薬と条件

加水分解: 一般的な試薬には、塩酸または水酸化ナトリウムがあり、反応条件には通常、反応を加速するために加熱が含まれます。

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬は、制御された条件下で使用して酸化を実現できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤は、無水条件下で使用されます。

生成される主な生成物

加水分解: オキサゼパムとコハク酸。

酸化: オキサゼパムキノン。

還元: デスクロロ-オキサゼパム。

科学研究への応用

オキサゼパムモノナトリウムスクシネートは、科学研究にいくつかの応用があります。

化学: さまざまな化学条件下でのベンゾジアゼピンの挙動を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系、特にγ-アミノ酪酸(GABA)系への影響について調査されています。

医学: 不安、不眠症、およびアルコール離脱の治療における薬物動態と薬力学について調査されています。

産業: 溶解性と安定性が向上した製剤の開発に利用されます。

科学的研究の応用

Oxazepam monosodium succinate has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of benzodiazepines under various chemical conditions.

Biology: Investigated for its effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of anxiety, insomnia, and alcohol withdrawal.

Industry: Utilized in the development of pharmaceutical formulations with improved solubility and stability.

作用機序

オキサゼパムモノナトリウムスクシネートは、脳内のGABA(A)受容体におけるγ-アミノ酪酸(GABA)の作用を増強することによって効果を発揮します。GABAは中枢神経系の主要な抑制性神経伝達物質であり、その活性化は塩化物チャネルの開口につながり、ニューロンの過分極とニューロンの興奮性の低下をもたらします。このメカニズムは、オキサゼパムの不安解作用、鎮静作用、および筋弛緩作用の根底にあります。

類似化合物との比較

類似化合物

ジアゼパム: より長い半減期と幅広い適応症を持つベンゾジアゼピン。

ロラゼパム: 不安解作用と鎮静作用が似ていますが、薬物動態プロファイルが異なる別のベンゾジアゼピン。

テマゼパム: 主に不眠症の治療に使用され、オキサゼパムとは異なる代謝経路を持っています。

オキサゼパムモノナトリウムスクシネートの独自性

オキサゼパムモノナトリウムスクシネートは、溶解性と安定性が向上しているため、特定の製剤に適しています。さらに、比較的単純な代謝と薬物動態変動に対する感受性の低さは、特定の代謝条件を持つ患者にとって好ましい選択肢となっています。

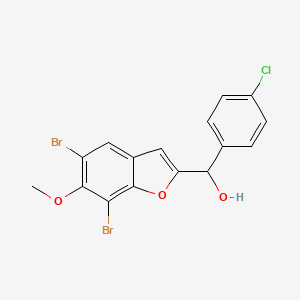

特性

CAS番号 |

34332-52-0 |

|---|---|

分子式 |

C19H14ClN2NaO5 |

分子量 |

408.8 g/mol |

IUPAC名 |

sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |

InChI |

InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |

InChIキー |

HLXIPDOKNUEODM-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |

関連するCAS |

4700-56-5 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。